molecular formula C10H16N2 B12117115 1-(4-Ethylphenyl)ethane-1,2-diamine

1-(4-Ethylphenyl)ethane-1,2-diamine

Cat. No.: B12117115
M. Wt: 164.25 g/mol
InChI Key: TVIRYCQOSWAKEM-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2 It belongs to the class of 1,2-diamines, which are characterized by the presence of two amino groups attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with ethylenediamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

1-(4-Ethylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-(4-Ethylphenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

    Ethylenediamine: A simpler diamine with two amino groups attached to adjacent carbon atoms.

    1,2-Diaminopropane: A similar compound with an additional methyl group on the carbon chain.

    1,3-Diaminopropane: A diamine with amino groups attached to non-adjacent carbon atoms.

The uniqueness of this compound lies in the presence of the ethylphenyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(4-ethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,7,11-12H2,1H3

InChI Key

TVIRYCQOSWAKEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)N

Origin of Product

United States

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